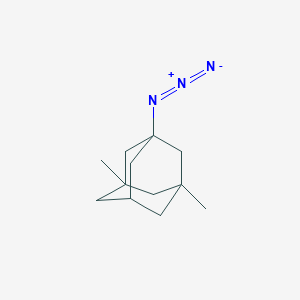
1-Azido-3,5-dimethyl-adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azido-3,5-dimethyl-adamantane is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound features an azido group (-N₃) attached to the adamantane framework, specifically at the 1-position, with methyl groups at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Azido-3,5-dimethyl-adamantane can be synthesized through several methods. One common approach involves the azidation of 3,5-dimethyl-adamantane. This process typically uses sodium azide (NaN₃) as the azidating agent in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Another method involves the direct substitution of a halogenated precursor, such as 1-bromo-3,5-dimethyl-adamantane, with sodium azide. This reaction also takes place in a polar aprotic solvent like DMF, under elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions
1-Azido-3,5-dimethyl-adamantane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂, Pd/C).
Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄, sodium ascorbate).
Major Products Formed
Substitution: Various substituted adamantanes depending on the nucleophile used.
Reduction: 1-Amino-3,5-dimethyl-adamantane.
Cycloaddition: 1,2,3-Triazole derivatives.
科学研究应用
1-Azido-3,5-dimethyl-adamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism of action of 1-Azido-3,5-dimethyl-adamantane largely depends on the specific application. In click chemistry, for example, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
相似化合物的比较
1-Azido-3,5-dimethyl-adamantane can be compared with other azido-adamantane derivatives, such as:
1-Azido-adamantane: Lacks the methyl groups at the 3 and 5 positions, which can affect its reactivity and physical properties.
1-Azido-3-methyl-adamantane: Has only one methyl group, leading to different steric and electronic effects.
This compound-d6: A deuterated version used in isotopic labeling studies.
The presence of methyl groups in this compound provides unique steric and electronic properties, making it distinct from its analogs and useful in specific applications.
属性
IUPAC Name |
1-azido-3,5-dimethyladamantane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFQAPSVRBSXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
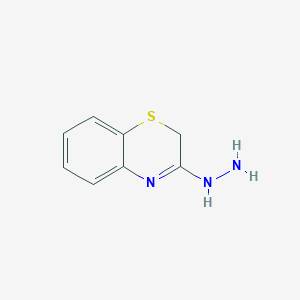
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)

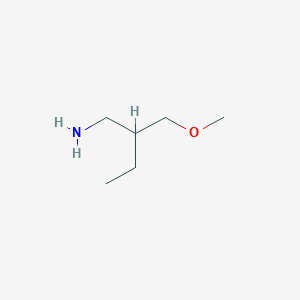
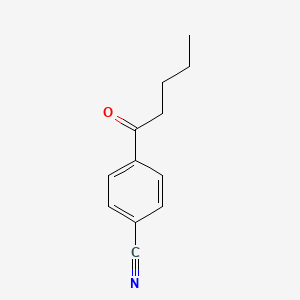

![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)
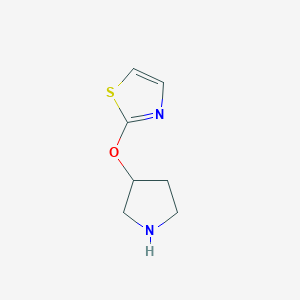

![[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)
![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)


